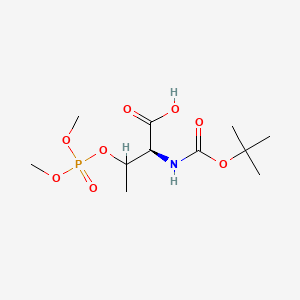

Boc-Thr(PO3Me2)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Boc-Thr(PO3Me2)-OH” is a compound that belongs to the class of Boc-protected amino acids . The Boc group (tert-butoxycarbonyl) is a common protecting group used in peptide synthesis . It is particularly used to protect the amine group in amino acids and peptides, preventing unwanted side reactions .

Synthesis Analysis

Boc-protected peptides are synthesized using various strategies . For instance, Boc-protected pentapeptide amides, which are analogs of the natural hormone somatostatin, have been synthesized . The synthesis involves the use of oxalyl chloride for the selective deprotection of the N-Boc group from a structurally diverse set of compounds .

Molecular Structure Analysis

The molecular structure of Boc-protected compounds has been studied using various methods such as X-ray crystallography and spectroscopic methods . These studies help in understanding the conformation and structure of these compounds .

Chemical Reactions Analysis

The chemical reactions involving Boc-protected compounds mainly involve the protection and deprotection of the Boc group . For example, a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-protected compounds can vary depending on the specific compound . For instance, the compound “BOC-THR-OBZL” has a molecular weight of 309.36 and is stored at temperatures between 2-8°C .

Applications De Recherche Scientifique

- Boc-Thr(PO3Me2)-OH is commonly used in Fmoc/tBu solid-phase peptide synthesis. This method allows efficient peptide assembly on a solid support, using a polymeric protecting group. The use of excess reagents ensures quantitative yields, and intermediates are not isolated. However, thorough solvent washing (mainly with DMF, NMP, and CH2Cl2) is essential between synthetic steps .

- Efforts to reduce environmental impact have led to the investigation of greener solvents in SPPS. Boc-Thr(PO3Me2)-OH’s compatibility with alternative solvents can minimize harm to the environment and human health during peptide synthesis .

- Mesoporous carbon materials find applications in adsorption, catalysis, and energy storage. Boc-Thr(PO3Me2)-OH could serve as a precursor for mesoporous carbon synthesis, contributing to the development of advanced materials .

Solid-Phase Peptide Synthesis (SPPS)

Green Chemistry Applications

Mesoporous Carbon Synthesis

Orientations Futures

Propriétés

IUPAC Name |

(2S)-3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22NO8P/c1-7(20-21(16,17-5)18-6)8(9(13)14)12-10(15)19-11(2,3)4/h7-8H,1-6H3,(H,12,15)(H,13,14)/t7?,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSXWTSHOQYBSD-MQWKRIRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OP(=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OP(=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22NO8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N(alpha)-Boc-O-(dimethylphospho)-L-threo | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Methionine, N-[1-[[(1,1-dimethylethyl)amino]carbonyl]-2-methylpropyl]-, methyl ester, (R)- (9CI)](/img/no-structure.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B573805.png)

![6-Oxa-1-azabicyclo[5.2.0]non-3-ene](/img/structure/B573811.png)

![5,6-Dihydroimidazo[1,2-a]pyridin-7(1H)-one](/img/structure/B573814.png)